molecular formula C22H11F3N2O5 B11503100 1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide

1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11503100
M. Wt: 440.3 g/mol
InChI Key: SFZBCDFYOFQROI-UHFFFAOYSA-N
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Description

1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that features a nitro group, a trifluoromethyl group, and an anthracene backbone

Preparation Methods

The synthesis of 1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives with different substituents. For example:

The uniqueness of 1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H11F3N2O5

Molecular Weight

440.3 g/mol

IUPAC Name

1-nitro-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]anthracene-2-carboxamide

InChI

InChI=1S/C22H11F3N2O5/c23-22(24,25)11-4-3-5-12(10-11)26-21(30)16-9-8-15-17(18(16)27(31)32)20(29)14-7-2-1-6-13(14)19(15)28/h1-10H,(H,26,30)

InChI Key

SFZBCDFYOFQROI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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